molecular formula C15H13N3O2 B12172156 N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide

N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide

Cat. No.: B12172156
M. Wt: 267.28 g/mol
InChI Key: SFAMCCLANKUEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide is a compound that belongs to the benzimidazole class of organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential antimicrobial, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide typically involves the reaction of benzimidazole derivatives with phenoxyacetic acid or its derivatives. One common method involves the nucleophilic substitution reaction where the benzimidazole nucleus is reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its antimicrobial and anti-inflammatory effects. The exact molecular pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-5-yl)-2-(4-methylphenoxy)acetamide
  • N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
  • N~2~-1H-benzimidazol-5-yl-N~4~-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine

Uniqueness

N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide stands out due to its specific combination of the benzimidazole and phenoxyacetamide moieties, which confer unique biological activities. Its potential as an antimicrobial and anti-inflammatory agent makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-2-phenoxyacetamide

InChI

InChI=1S/C15H13N3O2/c19-15(9-20-12-4-2-1-3-5-12)18-11-6-7-13-14(8-11)17-10-16-13/h1-8,10H,9H2,(H,16,17)(H,18,19)

InChI Key

SFAMCCLANKUEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.